

Application Note: Quantification of Thiophanate-Methyl Residues in Crops using HPLC

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Compound of Interest

Compound Name: Thiophanate-Methyl

Cat. No.: B132596

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Introduction

Thiophanate-methyl is a broad-spectrum systemic fungicide widely used in agriculture to protect various crops, including fruits, vegetables, and cereals, from a range of fungal diseases.[1][2] Due to its widespread use, monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. **Thiophanate-methyl** itself has weak fungicidal activity; its efficacy is primarily due to its conversion to methyl benzimidazol-2-ylcarbamate (carbendazim or MBC), which is a more potent and persistent fungicide.[1] Therefore, residue analysis often targets both **thiophanate-methyl** and its primary metabolite, carbendazim.

This application note provides a detailed protocol for the quantification of **thiophanate-methyl** and carbendazim residues in various crop matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection. The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.

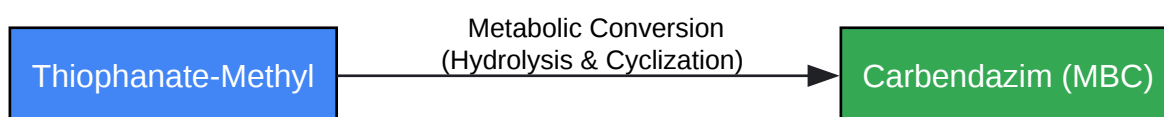
Principle of the Method

The analytical procedure involves the extraction of **thiophanate-methyl** and carbendazim from the crop matrix using an organic solvent, followed by a clean-up step to remove interfering co-extractives. The final extract is then analyzed by HPLC. For enhanced selectivity and

sensitivity, particularly at low residue levels, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[3][4] Isotope-labeled internal standards can be employed to compensate for matrix effects and potential degradation of **thiophanate-methyl** to carbendazim during sample preparation.[3]

Chemical Structures and Metabolic Pathway

Thiophanate-methyl undergoes conversion to carbendazim (MBC) in plants and the environment. This transformation is a key consideration in the analytical methodology.



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Caption: Metabolic conversion of **Thiophanate-Methyl** to Carbendazim.

Experimental Protocol

Reagents and Materials

- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Sodium Chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB) - use with caution due to potential analyte loss[3]

- **Thiophanate-methyl** and Carbendazim analytical standards
- Isotope-labeled internal standards (optional but recommended for LC-MS/MS)

Equipment

- High-Performance Liquid Chromatography (HPLC) system with UV/Diode Array Detector (DAD) or a tandem mass spectrometer (MS/MS)
- Analytical column (e.g., C18, 150 mm × 4.6 mm, 5 µm)[5]
- Homogenizer/Blender
- Centrifuge and centrifuge tubes (50 mL)
- Vortex mixer
- Syringe filters (0.22 µm PTFE)

Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10-15 g of a representative portion of the crop sample into a blender and homogenize.
- Extraction: Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. For acidic crops, a buffering step may be necessary.
- Salting-out: Add anhydrous MgSO₄ and NaCl. Vortex immediately for 1 minute to prevent the formation of agglomerates and ensure complete extraction.
- Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a mixture of PSA and anhydrous MgSO₄. For samples with high pigment content, C18 or GCB may be added, though GCB can lead to loss of planar pesticides.[3]

- Final Centrifugation and Filtration: Vortex the d-SPE tube for 1 minute and then centrifuge for 5 minutes. Filter the final supernatant through a 0.22 μm syringe filter into an HPLC vial for analysis.

HPLC-UV/DAD Conditions

- Column: C18 (e.g., 150 mm \times 4.6 mm, 5 μm)[5]
- Mobile Phase: Acetonitrile, methanol, and water (e.g., 45:40:15, v/v/v)[5]
- Flow Rate: 0.7 - 1.0 mL/min
- Injection Volume: 5 - 20 μL
- Column Temperature: 30-40 $^{\circ}\text{C}$
- Detection Wavelength: 230 nm for **thiophanate-methyl**[5] and around 280 nm for carbendazim.[6]

LC-MS/MS Conditions

- Column: C18 or equivalent UPLC column (e.g., HSS T3, 100 x 2.1 mm, 1.8 μm)[3]
- Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid.[3]
- Flow Rate: 0.2 - 0.4 mL/min
- Injection Volume: 3 - 10 μL [3]
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - **Thiophanate-methyl**: e.g., 343 > 151 (Quantifier), 343 > 192 (Qualifier)[7]
 - Carbendazim: e.g., 192 > 160 (Quantifier), 192 > 132 (Qualifier)[7]

Method Validation and Performance Data

Method validation should be performed according to established guidelines (e.g., SANCO/12682/2019). Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability, RSD).

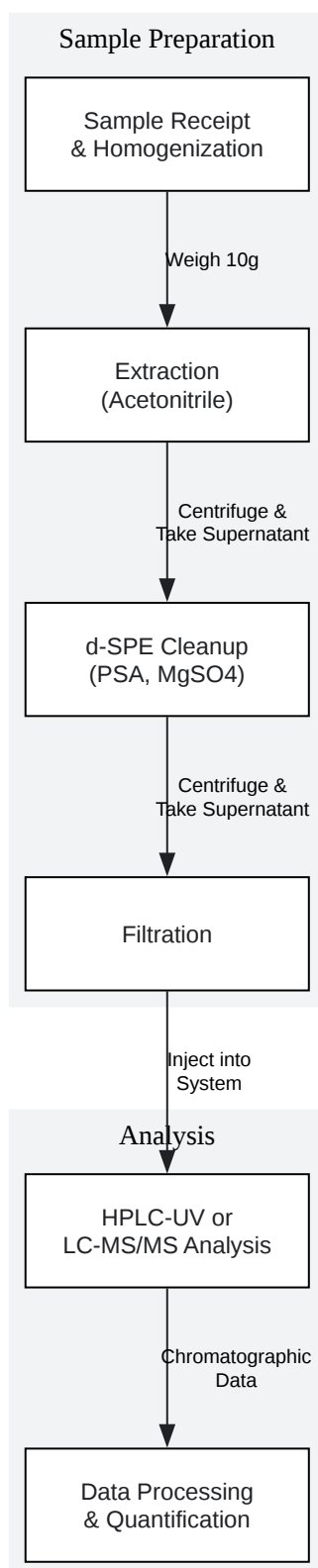
Table 1: Performance Characteristics of HPLC Methods for **Thiophanate-Methyl** and Carbendazim in Various Crops

Crop Matrix	Analytical Method	LOQ (mg/kg)	Fortification Levels (mg/kg)	Average Recovery (%)	RSD (%)	Citation
Tea	UPLC-MS/MS	0.010	0.01, 0.05, 0.25	97.2 - 110.6	< 25.0	[3] [5]
Pear	LC-MS/MS	≤0.02	10 x LOQ and 50 x LOQ	75.00 - 84.92	≤ 5.78	[4] [5]
Cereals	LC-MS/MS	0.05	0.002, 0.005, 0.01, 0.05	91 - 122	21 - 56 (Reproducibility)	[5]
Rapeseed	UHPLC-PDA	0.05	Not specified	77.44 - 100.9	2.20 - 6.62	[8]
Cucumber	HPLC	0.001	0.01, 0.1	92 - 106	< 3.8	[1]
Apple Tree Bark	HPLC-VWD	0.028 - 0.080	Not specified	86.1 - 101.4	Not specified	[9]
Snap Beans	HPLC-UV	0.05	Not specified	90 ± 5 (TM), 84 ± 3 (MBC)	Not specified	[6]
Soybean Seed	HPLC-UV	0.05	Not specified	99 ± 8 (TM), 90 ± 15 (MBC)	Not specified	[6]
Cherries	HPLC-UV	0.05	Not specified	89 ± 7 (TM), 79 ± 10 (MBC)	Not specified	[6]

TM = Thiophanate-Methyl, MBC = Carbendazim

Experimental Workflow

The overall workflow from sample reception to final analysis is depicted below.



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Caption: General workflow for **Thiophanate-Methyl** residue analysis.

Conclusion

The described HPLC-based methods, particularly when coupled with tandem mass spectrometry, provide a robust and sensitive approach for the quantification of **thiophanate-methyl** and its main metabolite, carbendazim, in a wide variety of crop samples. The QuEChERS sample preparation protocol is efficient and effective for producing clean extracts suitable for chromatographic analysis. Proper method validation is essential to ensure accurate and reliable results for monitoring compliance with regulatory standards and safeguarding consumer health. The potential for conversion of **thiophanate-methyl** to carbendazim during sample processing should be considered and can be mitigated by using isotope dilution techniques.[3]

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